Methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a quinoline-3-carboxamide derivative. It serves as a key intermediate in the synthesis of laquinimod, a drug candidate currently in clinical trials for the treatment of multiple sclerosis. In research, it is often used to investigate the chemical reactivity and mechanistic pathways relevant to laquinimod synthesis and its potential derivatives.
Methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is typically synthesized through the aminolysis reaction of ethyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate (ester 1) with N-ethylaniline. This reaction results in a high yield of the desired product, but it requires the removal of methanol formed during the reaction to drive the equilibrium towards product formation.
The molecular structure of methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate features a quinoline ring system with a carboxamide group at the 3-position. The carboxamide nitrogen is further linked to a methyl benzoate group. The molecule possesses two carbonyl groups, one on the quinoline ring and the other in the carboxamide side chain. The presence of a hydroxyl group at the 4-position of the quinoline ring contributes to its ability to form intramolecular hydrogen bonds.
Methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate exhibits a dynamic equilibrium with its corresponding ester (ethyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate). Both the ester and the amide undergo solvolysis reactions following first-order kinetics, indicating they can decompose unimolecularly to form a ketene intermediate (3). The proposed mechanism for this ketene formation involves the transfer of the enol proton to the exocyclic carbonyl substituent. This proton transfer is facilitated in the amide due to steric hindrance weakening the intramolecular hydrogen bond to the carbonyl oxygen.
While the mechanism of action for methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate itself hasn't been extensively studied, its derivative, laquinimod, is believed to exert its effects through immunomodulatory mechanisms. Research suggests laquinimod might disrupt zinc-dependent histone deacetylase 4 (HDAC4) signaling by binding to the Zn-bound protein. This interaction could potentially inhibit the formation of HDAC4/N-CoR/HDAC3 complexes crucial for cell survival under stressful conditions like hypoxia and acidic pH, which are prevalent in tumor microenvironments.
The primary application of methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate in scientific research is as a precursor for the synthesis of laquinimod. Researchers utilize this compound to optimize the synthetic pathway for laquinimod and explore the potential for creating derivatives with altered properties. Additionally, the study of its chemical reactions and solvolysis behavior provides valuable insights into the reactivity and stability of this class of compounds.
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5